molecular formula C25H23NO4 B6360539 (S)-Fmoc-N-(1-phenylethyl)-glycine CAS No. 934752-38-2

(S)-Fmoc-N-(1-phenylethyl)-glycine

Cat. No.: B6360539
CAS No.: 934752-38-2
M. Wt: 401.5 g/mol
InChI Key: GJBVMGSZBTVUCZ-KRWDZBQOSA-N
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Description

(S)-Fmoc-N-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely employed in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains. The presence of the (S)-1-phenylethyl group introduces chirality, making it useful in the synthesis of enantiomerically pure peptides and other chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-N-(1-phenylethyl)-glycine typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Chiral Introduction: The (S)-1-phenylethyl group is introduced via a coupling reaction. This can be done using (S)-1-phenylethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors to ensure high yield and purity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-N-(1-phenylethyl)-glycine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: EDCI or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Substituted Derivatives: Electrophilic substitution yields various substituted phenylethyl derivatives.

Scientific Research Applications

(S)-Fmoc-N-(1-phenylethyl)-glycine has numerous applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of enantiomerically pure peptides.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

    Drug Development: Utilized in the synthesis of chiral drug intermediates.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of (S)-Fmoc-N-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The (S)-1-phenylethyl group introduces chirality, which is crucial for the synthesis of enantiomerically pure peptides. The compound interacts with various coupling reagents and bases to form peptide bonds, facilitating the construction of complex peptide structures.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-N-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-N-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.

    Fmoc-Glycine:

    Boc-N-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the (S)-1-phenylethyl group, making it highly valuable in the synthesis of chiral peptides and other enantiomerically pure compounds. Its specific chirality and protecting group chemistry provide distinct advantages in peptide synthesis and chiral drug development.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBVMGSZBTVUCZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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